3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as Boc-β-HoAib-OH, is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal chemistry and biochemical research due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₁H₂₁N₃O₄
- Molecular Weight : 245.30 g/mol
- CAS Number : 129765-95-3
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its interactions with biological targets and its role as a building block in peptide synthesis.
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific enzymes and receptors. The Boc group serves as a protective moiety that can be removed under mild acidic conditions, allowing for the release of the active amine functionality, which can then participate in further biochemical interactions.
Enzyme Interaction Studies
Research indicates that compounds similar to Boc-β-HoAib-OH can exhibit significant binding affinities to various enzymes, influencing metabolic pathways. For instance, studies have shown that derivatives with similar structures can modulate the activity of proteases and other metabolic enzymes, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders .
Case Studies
- Peptide Synthesis : Boc-β-HoAib-OH has been utilized as a key intermediate in the synthesis of bioactive peptides. Its ability to form stable peptide bonds while maintaining the integrity of the Boc group has made it a valuable tool in peptide chemistry .
- Antimicrobial Activity : Preliminary studies suggest that some derivatives of Boc-β-HoAib-OH exhibit antimicrobial properties. For example, compounds synthesized from this amino acid have shown effectiveness against various bacterial strains, indicating potential for development into antibiotic agents .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | C₁₂H₂₂N₂O₅ | Contains a hydroxyl group, increasing polarity |
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | C₉H₁₉N₃O₄ | Structural isomer with potential differences in activity |
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid | C₁₀H₂₃N₂O₄ | Contains a methoxy group influencing reactivity |
Properties
IUPAC Name |
3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVMOIOTPJSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438923 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129765-95-3 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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